Product packaging for 9-Chloro-2-methoxy-3-nitroacridine(Cat. No.:CAS No. 89974-81-2)

9-Chloro-2-methoxy-3-nitroacridine

Cat. No.: B12928461
CAS No.: 89974-81-2
M. Wt: 288.68 g/mol
InChI Key: GWVRIWNHCUZZKH-UHFFFAOYSA-N
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Description

9-Chloro-2-methoxy-3-nitroacridine (Molecular Formula: C₁₄H₉ClN₂O₃) is a nitro-substituted acridine derivative characterized by a chloro group at position 9, a methoxy group at position 2, and a nitro group at position 3 on the acridine core. This compound serves as a versatile building block and reactive intermediate in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles which are critical in medicinal chemistry and drug discovery research. The electron-withdrawing nitro group enhances the electrophilicity of the acridine core, making it a suitable substrate for nucleophilic substitution reactions, such as the arylation of heterocyclic compounds like triazole derivatives. In research applications, acridine derivatives of this type are investigated for their potential biological activities. The planar structure of the acridine ring allows for intercalation into DNA, which can disrupt replication and transcription processes, making such compounds candidates for studies in anticancer and antimicrobial research. The specific substitution pattern of the chloro, methoxy, and nitro groups influences its binding affinity and mechanism of action with biological targets. Please note: This product is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2O3 B12928461 9-Chloro-2-methoxy-3-nitroacridine CAS No. 89974-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89974-81-2

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

9-chloro-2-methoxy-3-nitroacridine

InChI

InChI=1S/C14H9ClN2O3/c1-20-13-6-9-11(7-12(13)17(18)19)16-10-5-3-2-4-8(10)14(9)15/h2-7H,1H3

InChI Key

GWVRIWNHCUZZKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1[N+](=O)[O-])Cl

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of the Chemical Compound

Reactivity of the Acridine (B1665455) Core

The acridine nucleus, a nitrogen heterocycle structurally related to anthracene, possesses distinct reactive sites due to the presence of the pyridinic nitrogen atom. wikipedia.org This inherent reactivity is further modulated by the substituents on the rings. rsc.orgresearchgate.net

Electrophilic Nature of Position 9 and Susceptibility to Nucleophilic Attacks

Position 9 of the acridine ring is notably electrophilic. rsc.orgthieme-connect.com This electron deficiency is a direct consequence of the electron-withdrawing effect of the pyridinic nitrogen at the para-position (position 10), making the C-9 carbon highly susceptible to attack by nucleophiles. rsc.orgresearchgate.netpharmaguideline.com This characteristic is a cornerstone of acridine chemistry, facilitating numerous substitution reactions at this site. pharmaguideline.com The planar structure of the acridine molecule further allows for effective interaction with various reagents. wikipedia.org

Role of the Pyridinic Nitrogen at Position 10 in Reactivity and Alkylation

The nitrogen atom at position 10 (N-10) is the primary nucleophilic center of the acridine molecule. rsc.orgresearchgate.netthieme-connect.com As a weak base with a pKa similar to pyridine, it is readily protonated in acidic conditions to form acridinium (B8443388) salts. wikipedia.orgthieme-connect.com This nitrogen lone pair also facilitates N-alkylation with agents like alkyl iodides, leading to the formation of N-alkyl acridinium salts. wikipedia.orgthieme-connect.com Such modifications at the N-10 position are significant as they can further enhance the electrophilicity of the C-9 position, thereby increasing its reactivity toward nucleophiles. thieme-connect.com The quaternization of the nitrogen atom increases the electron-withdrawing nature of the heterocyclic ring, making the entire system more electron-deficient. zsmu.edu.ua

Influence of Substituents (Chloro, Methoxy (B1213986), Nitro) on Acridine Ring Reactivity

The reactivity of the acridine core in 9-Chloro-2-methoxy-3-nitroacridine is significantly influenced by its three substituents. The nature—whether electron-donating or electron-withdrawing—of these groups modulates the electronic density of the ring system and dictates the rate and regioselectivity of reactions. rsc.orgresearchgate.netpsu.edu

Nitro Group (NO₂): The nitro group at position 3 is a powerful electron-withdrawing group due to its strong negative mesomeric and inductive effects. psu.eduontosight.ai This deactivates the ring towards electrophilic substitution but significantly enhances its susceptibility to nucleophilic attack. psu.edumasterorganicchemistry.com Specifically, it increases the electrophilicity of the C-9 position, making the 9-chloro group more labile for nucleophilic aromatic substitution (SₙAr). psu.edu The presence of a nitro group has been shown to increase the reactivity of the acridine system, though it can sometimes lead to the formation of by-products. rsc.org

Chloro Group (Cl): The chlorine atom at position 9 also acts as an electron-withdrawing group via its negative inductive effect, which increases the reactivity of the molecule towards nucleophilic attack. psu.edu Its primary role, however, is that of a good leaving group in nucleophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org

Methoxy Group (OCH₃): In contrast, the methoxy group at position 2 is an electron-donating group through its positive mesomeric effect. psu.edu Electron-donating substituents generally inhibit nucleophilic substitution reactions by increasing the electron density of the aromatic ring. psu.edu In the case of this compound, the activating, electron-withdrawing effects of the nitro and chloro groups typically override the deactivating effect of the methoxy group in the context of nucleophilic substitution at the C-9 position. psu.edu

A computational study on various substituted 9-chloroacridines quantified the influence of different substituents on the activation energy for nucleophilic substitution.

Table 1: Calculated Relative Influence of Substituents on the Activation Energy of Nucleophilic Substitution on 9-Chloroacridines. psu.edu
SubstituentElectronic EffectImpact on Activation EnergyEffect on Reaction Rate
Nitro (NO₂)Strongly Electron-WithdrawingDecreasesIncreases
Chloro (Cl)Inductively Electron-WithdrawingDecreasesIncreases
Methoxy (OCH₃)Electron-DonatingIncreasesDecreases

Specific Reactions Involving the Substituents of the Chemical Compound

The substituents on the this compound ring are the primary sites for further chemical modification.

Reactions at the 9-Chloro Moiety

The chlorine atom at the C-9 position is the most reactive site for substitution reactions in this molecule.

The most characteristic reaction involving the 9-chloro group is nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the electron-deficient C-9 carbon, leading to the displacement of the chloride ion. libretexts.org The presence of the electron-withdrawing pyridinic nitrogen and the nitro group strongly activates the C-9 position for this reaction. psu.edumasterorganicchemistry.com

The generally accepted mechanism for the SₙAr reaction is a two-step addition-elimination process: libretexts.org

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. libretexts.org

Elimination Step: The leaving group (chloride anion) is expelled, and the aromaticity of the acridine ring is restored, resulting in the final substitution product. libretexts.org

A variety of nucleophiles can be used to displace the 9-chloro substituent, including amines, alcohols, and thiols, leading to a diverse range of 9-substituted acridine derivatives. For example, the reaction of 9-chloroacridines with the hydroxyl group of tetracycline (B611298) has been reported as a method for quantitative determination, proceeding via a nucleophilic substitution mechanism. researchgate.netekb.eg

Table 2: Factors Influencing SₙAr Reactivity at the C-9 Position.
FactorInfluenceSource
Pyridinic Nitrogen (N-10)Activates the C-9 position via electron withdrawal. rsc.orgresearchgate.net
Nitro Group (at C-3)Strongly activates the C-9 position via electron withdrawal. psu.edumasterorganicchemistry.com
Methoxy Group (at C-2)Slightly deactivates the ring towards nucleophilic attack due to its electron-donating nature. psu.edu
Leaving Group (Cl⁻)Chloride is a good leaving group, facilitating the elimination step. masterorganicchemistry.comlibretexts.org
Reactivity Towards Amines and Other Nucleophiles

The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of the synthesis of a wide array of 9-substituted acridine derivatives. The presence of the electron-withdrawing nitro group at the 3-position further enhances the electrophilicity of the C-9 carbon, making it more prone to attack by nucleophiles. ontosight.aiontosight.aiclockss.org

The reaction with amines is a well-established method for introducing various side chains at the 9-position, which can significantly modulate the biological activity of the resulting compounds. clockss.org For instance, the reaction of 9-chloroacridines with amines is a common step in the synthesis of compounds with potential therapeutic applications. google.comrsc.orgnih.gov The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine acts as the nucleophile, displacing the chloride ion. researchgate.netsavemyexams.com

The general scheme for this reaction is as follows:

Reaction of this compound with a primary amine (R-NH₂)

The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient C-9 carbon of the acridine ring. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the nitrogen atom, yielding the 9-aminoacridine (B1665356) derivative. researchgate.net It's important to note that with amines, especially in the presence of excess alkylating agents, multiple substitutions can occur, potentially leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) complexes. youtube.com

Besides amines, other nucleophiles such as thiols and hydrazines can also readily displace the chlorine at the 9-position. For example, 9-hydrazinyl-2-methoxyacridine (B12922540) can be synthesized from 6,9-dichloro-2-methoxyacridine (B108733) and hydrazine (B178648) hydrate.

The table below summarizes the reactivity of 9-chloroacridines with various nucleophiles:

NucleophileProductReaction TypeReference
Amines (R-NH₂)9-AminoacridinesNucleophilic Substitution savemyexams.com
Thiols (R-SH)9-ThioacridinesNucleophilic Substitution
Hydrazine (N₂H₄)9-HydrazinylacridinesNucleophilic Substitution

Reactions at the 2-Methoxy Moiety

The methoxy group at the 2-position is an electron-donating group, which influences the reactivity of the acridine ring, particularly in electrophilic substitution reactions.

The electron-donating nature of the methoxy group activates the acridine ring towards electrophilic attack. thieme-connect.com It directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the case of 2-methoxyacridine, this directing effect enhances the regioselectivity of electrophilic substitution, favoring position 1. thieme-connect.com For example, the presence of a methoxy group at the 2-position has been shown to direct electrophilic substitution by formaldehyde (B43269) to the 1-position under acidic conditions. researchgate.net

The methoxy group is generally stable; however, under certain conditions, it can undergo demethylation to yield the corresponding hydroxyl group (a phenol). ethernet.edu.et This reaction can be a metabolic process in biological systems. researchgate.net For instance, the demethylation of the acridine ring has been observed in metabolic studies of related compounds. ethernet.edu.et

Reactions at the 3-Nitro Moiety

The nitro group at the 3-position is a strong electron-withdrawing group and plays a crucial role in the chemical reactivity of the molecule.

A key reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation is a common and important step in the synthesis of various aminoacridine derivatives. The reduction can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., using H₂/Pd-C). rsc.orgrsc.orgnih.gov

The reduction of the nitro group significantly alters the electronic properties of the acridine ring, as the resulting amino group is an electron-donating group. This change can have a profound impact on the biological activity of the molecule.

Mechanistic Investigations of Acridine Transformations

The reactivity of the acridine nucleus, particularly at the 9-position, is a subject of significant scientific interest due to the biological importance of many acridine derivatives. The presence of a nitrogen heteroatom in the tricyclic aromatic system significantly influences the electron distribution, making the 9-position susceptible to nucleophilic attack. psu.edu

Kinetic Studies of Acridine Derivative Reactions

Kinetic studies on the reactions of 9-substituted acridines, such as hydrolysis and condensation, provide valuable insights into their reaction mechanisms. clockss.org The rate of these reactions is highly dependent on the nature of the substituents on the acridine ring and the reaction conditions. psu.edu

For instance, the hydrolysis of 9-chloroacridine (B74977) has been found to be a pseudo-first-order process under acidic conditions (pH 0-3), suggesting that the protonated 9-chloroacridinium ion is the reactive species. doi.org This acid catalysis is a common feature in the nucleophilic substitution reactions of similar halogeno-heterocycles. doi.org In contrast, reactions with phenols often exhibit second-order kinetics. doi.org

While specific kinetic data for this compound is not extensively documented in the provided literature, computational studies on analogous acridine derivatives offer predictions of their reactivity. Density functional theory (DFT) calculations have been used to determine the activation energies for the nucleophilic substitution at the C9 position. These studies indicate that 9-chloroacridines are generally more reactive than 4-chloropyridine. psu.edu The activation energy is significantly influenced by substituents on the acridine ring. psu.edu

To illustrate the impact of substituents on reactivity, the following table presents calculated activation energies for the reaction of various 9-chloroacridine derivatives with a model nucleophile.

CompoundSubstituentsActivation Energy (E*) (kJ/mol)
1 Protonated nitro analogue5
18 Partially saturated-
Unprotonated Analogues -Higher than protonated analogues

Data sourced from computational studies on acridine analogues. psu.edu

The data suggest that protonation of the acridine nitrogen lowers the activation energy, thereby accelerating the reaction. psu.edu The presence of an electron-withdrawing nitro group, as in the protonated nitro analogue 1 , results in the lowest activation energy, indicating a faster reaction rate. psu.edu

Influence of Steric and Electronic Factors on Reaction Pathways

The reaction pathways of acridine derivatives are governed by a combination of steric and electronic factors. The substituents on the acridine ring can exert significant influence through inductive and mesomeric effects. clockss.org

Electronic Factors:

The electronic nature of the substituents plays a crucial role in the reactivity of the 9-position. Electron-withdrawing groups, such as the nitro group at the 3-position in this compound, are expected to decrease the electron density at the C9 carbon. This makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is supported by computational studies that show a lower activation energy for nitro-substituted acridines. psu.edu

The acidity of the acridine derivative can also be a significant factor, with more acidic acridines often showing higher activity in certain reactions. acs.org For example, in the context of RNA activation, a clear linear relationship has been observed between the rate constants and the acidity of the acridines, suggesting acid catalysis by the acridine moiety itself. acs.org

Steric Factors:

Spectroscopic and Advanced Analytical Techniques in Acridine Research

Advanced Spectroscopic Characterization Methodologies for Acridine (B1665455) Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of acridine compounds by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton skeleton. In the context of acridine derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution patterns on the acridine core.

For instance, in the ¹H NMR spectrum of a related compound, 9-anilino-3-nitroacridine, the aromatic protons typically appear as a multiplet in the range of δ 7.20-8.60 ppm. jofamericanscience.org The protons of the methoxy (B1213986) group in 2-methoxyacridine derivatives would be expected to produce a singlet peak at approximately 4.00 ppm. jofamericanscience.org Specific chemical shifts are influenced by the electronic effects of the substituents on the acridine ring.

Similarly, ¹³C NMR provides information on the carbon framework. The carbon atoms of the acridine ring system display characteristic chemical shifts, which are further influenced by substituents. For example, in a study of methyl 2-chloroacridine-9-carboxylate, the carbon signals of the acridine core were observed between δ 117.9 and 149.3 ppm. rsc.org

Table 1: Representative NMR Data for Acridine Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HAromatic Protons7.20 - 8.60
¹HMethoxy Protons (-OCH₃)~4.00
¹³CAcridine Ring Carbons117 - 150

Note: The exact chemical shifts for 9-Chloro-2-methoxy-3-nitroacridine may vary but are expected to fall within these general ranges.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.

For this compound, key functional groups can be identified by their characteristic absorption bands. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. For example, in 9-chloro-3-nitroacridine, the asymmetric stretch of the NO₂ group is observed at 1520 cm⁻¹. The C-Cl stretching vibration is also a key feature, although it can sometimes be difficult to assign definitively. The presence of the methoxy group would be indicated by C-O stretching vibrations.

Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1520
Carbonyl (C=O)Stretch~1660
Carbon-Chlorine (C-Cl)StretchVariable
Carbon-Oxygen (C-O)Stretch~1260

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₄H₉ClN₂O₃), the expected molecular weight is approximately 288.69 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), an M+2 peak with about one-third the intensity of the molecular ion peak is expected. docbrown.infodocbrown.info

Fragmentation patterns provide further structural information. The fragmentation of the molecular ion can involve the loss of substituents like the nitro group (loss of NO₂), the methoxy group (loss of CH₃O), or the chlorine atom. libretexts.org For example, the loss of a nitro group would result in a fragment ion with a mass of (M - 46).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Hydrolysis Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The planar aromatic system of the acridine core gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the substituents on the acridine ring.

The UV-Vis spectra of acridine derivatives are often used to monitor reactions, such as hydrolysis. clockss.org For instance, the hydrolysis of 9-chloroacridines to the corresponding acridones can be followed by observing the changes in the UV-Vis spectrum over time. The absorption maxima (λ_max) are indicative of the electronic structure of the molecule.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating mixtures and assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of acridine derivatives. In an HPLC analysis, the compound is passed through a column packed with a stationary phase, and its retention time is measured. The purity of the sample can be determined by the area of the peak corresponding to the compound of interest relative to the total area of all peaks. While specific HPLC methods for this compound are not detailed in the provided search results, a typical method would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique extensively utilized in acridine chemistry. toftech.irlibretexts.orgrsc.org Its primary applications are to monitor the progress of chemical reactions, to identify compounds present in a mixture, and to assist in the development of optimal conditions for larger-scale purification by column chromatography. libretexts.orgumich.edueresearchco.comijcrt.org The principle of TLC is based on the differential partitioning of components of a mixture between a solid adsorbent (the stationary phase) coated on a plate and a liquid solvent (the mobile phase) that moves up the plate by capillary action. toftech.irlibretexts.org

In the synthesis of acridine derivatives, including precursors to compounds like this compound, TLC is an indispensable tool for determining reaction endpoints. eresearchco.comijcrt.orgorientjchem.orgbilkent.edu.tr Researchers spot a small amount of the reaction mixture onto a TLC plate, alongside the starting materials. As the mobile phase ascends the plate, the starting materials and products separate based on their polarity. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression and completion. rochester.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter used to identify and differentiate compounds under specific chromatographic conditions. libretexts.orgutoronto.ca

The choice of stationary and mobile phases is critical for achieving effective separation of acridine compounds.

Stationary Phase: The most commonly used stationary phase for the analysis of acridines is silica (B1680970) gel. orientjchem.orgchemicalforums.comrsc.org Silica gel is a polar adsorbent, making it well-suited for separating compounds of low to medium polarity. umich.edu TLC plates pre-coated with silica gel containing a fluorescent indicator (e.g., silica gel 60F254) are frequently employed, as many acridine derivatives are UV-active, allowing for easy visualization under a UV lamp. libretexts.orgrsc.orgresearchgate.net For basic acridine derivatives, alumina (B75360) may be chosen as the stationary phase to prevent spot deformation that can occur on acidic silica gel. chemicalforums.cominterchim.com

Mobile Phase: The mobile phase, or eluent, is typically a mixture of solvents, and its composition is optimized to achieve clear separation of the spots on the TLC plate. researchgate.netchromatographyonline.com For acridines, which are often moderately polar, mixtures of nonpolar and polar solvents are common. The polarity of the mobile phase is adjusted to control the movement of the compounds; increasing the polarity of the eluent generally results in higher Rf values. libretexts.orginterchim.com A common strategy involves starting with a nonpolar solvent like hexane (B92381) or toluene (B28343) and adding a more polar solvent such as ethyl acetate (B1210297), chloroform, or methanol to achieve the desired separation. researchgate.net For instance, in the synthesis of 1-acridinyl-1,2,3-triazole derivatives, mobile phases like chloroform-methanol (9:1, v/v) and hexane-ethyl acetate (3:2, v/v) were successfully used. researchgate.net

Visualization: Once the TLC plate has been developed, the separated spots must be visualized. Since the acridine ring system is chromophoric and often fluorescent, the most common method is irradiation with ultraviolet (UV) light, typically at a wavelength of 254 nm. toftech.irresearchgate.net Compounds absorb the UV light and appear as dark spots against the fluorescent background of the plate. Iodine vapor is another method used for visualization, where the plate is placed in a chamber containing iodine crystals; the iodine adsorbs onto the compound spots, rendering them visible as brown stains. bilkent.edu.tr

Application in Purification: TLC is not only a monitoring tool but also a preliminary step for the purification of acridine derivatives. chemicalforums.comnih.gov The solvent system that provides the best separation on a TLC plate is often adapted for use in column chromatography, a large-scale purification technique. umich.edu While TLC may indicate good separation, scaling up to column chromatography can sometimes be challenging, as some acridine derivatives may bind irreversibly to the stationary phase, leading to poor recovery. chemicalforums.com In such cases, alternative stationary phases like basic alumina may be explored. chemicalforums.com For small-scale purifications, preparative TLC (prep TLC) can be employed, where a larger quantity of the crude product is applied as a band onto a thicker TLC plate, and the separated product band is physically scraped off the plate for extraction. rochester.edunih.gov In the synthesis of an acridine-retrotuftsin conjugate, the reaction mixture was purified using preparative TLC with a chloroform-methanol (9:1, v/v) solvent system. nih.gov

The following table summarizes various TLC systems reported in the literature for the separation and analysis of different acridine derivatives, demonstrating the range of conditions employed in acridine research.

Acridine Derivative(s)Stationary PhaseMobile Phase (v/v)Visualization MethodApplicationReference
1-Acridinyl-1,2,3-triazole derivativesHPTLC silica gel 60F254Chloroform-Methanol (9:1)UV (280 nm)Quantitative determination researchgate.net
1-Acridinyl-1,2,3-triazole derivativesHPTLC silica gel 60F254Hexane-Ethyl acetate (3:2)UV (280 nm)Quantitative determination researchgate.net
2-(3-methylacridin-9-yl)isoindoline-1,3-dioneSilica gel GChloroform-Methanol (8.5:1.5)Iodine vapor or UV light (254 nm)Reaction monitoring bilkent.edu.tr
Acridine-retrotuftsin conjugateSilica gel (preparative)Chloroform-Methanol (9:1)Not specifiedPurification nih.gov
9-Aryl substituted-3,3,6,6-tetramethylhexahydroacridine-1,8-dionesSilica gel GNot specifiedNot specifiedReaction monitoring orientjchem.org
General acridine derivativesSilica gel-coated aluminium plates (F-254)Not specifiedNot specifiedReaction monitoring rsc.org

Molecular Interactions and Biochemical Mechanisms of Acridine Derivatives Excluding Clinical Outcomes

DNA Intercalation Mechanisms

DNA intercalation is a primary mode of action for many acridine (B1665455) derivatives. mdpi.comfarmaciajournal.com This process involves the insertion of the planar, polyaromatic acridine ring system between the base pairs of the DNA double helix. mdpi.comfarmaciajournal.comresearchgate.net This non-covalent interaction is driven by forces such as π-π stacking interactions between the acridine molecule and the DNA base pairs. mdpi.comnih.gov

The ability of a molecule to intercalate into the DNA helix is fundamentally dependent on its structure. A key requirement is a planar aromatic or heteroaromatic system, a characteristic feature of the acridine scaffold. mdpi.comrsc.org This planarity allows the molecule to slide into the space created by the temporary, localized unwinding of the DNA duplex. The cross-sectional thickness of the intercalating molecule is also important, with a thickness of approximately 3.5 Å being optimal for insertion into DNA. nih.gov The semi-planar heterocyclic structure of acridine derivatives is crucial for their interaction with various biomolecular targets. rsc.org The planarity of the acridine molecule is essential for its activity; for instance, the antibacterial activity of Aminacrine is significantly higher than its non-planar tetrahydro analogue, tacrine. oup.com

The nature, position, and electronic properties of substituents on the acridine ring profoundly influence the molecule's DNA binding affinity and sequence selectivity. acs.orgtandfonline.comnih.gov For 9-Chloro-2-methoxy-3-nitroacridine, the specific combination of chloro, methoxy (B1213986), and nitro groups dictates its interaction with DNA.

9-Chloro Group: The chlorine atom at the 9-position is an electron-withdrawing group. Studies on other 9-aminoacridine (B1665356) derivatives have shown that the introduction of a chlorine atom increases both the intercalative DNA binding affinity and frameshift mutagenicity. tandfonline.com The substitution of the chlorine atom at this position can be achieved with various nucleophiles.

2-Methoxy Group: The methoxy group at the 2-position is an electron-donating group. Research on acridine-DNA conjugates has demonstrated that a methoxy group at this position plays a distinct positive role in the molecule's reactivity. acs.org In some series of acridine derivatives, a 2-methoxy substituent was found to be approximately three times more potent than compounds with a 2-methyl or 2-chloro group. rsc.org

3-Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence, particularly at the 3-position, has been associated with high biological activity. oup.com Studies have shown that the introduction of an electron-withdrawing group into the planar ring generally leads to an increase in DNA binding affinity. tandfonline.com Acridine-DNA conjugates bearing a nitro-group at the 3-position alongside a 2-alkoxy group exhibit very high activity in inducing site-selective RNA cleavage. acs.org The nitro group may also sterically hinder ATP-binding pockets in kinases.

The combination of these substituents creates a unique electronic and steric profile for this compound, which is expected to result in strong DNA binding affinity. The interplay between the electron-donating 2-methoxy group and the electron-withdrawing 3-nitro and 9-chloro groups likely enhances the intercalation process.

Acridine DerivativeSubstituent Effects on DNA Binding/ActivityReference
9-Amino-2-chloroacridineIncreased DNA binding affinity compared to 9-aminoacridine. tandfonline.com
9-Amino-2-methylacridineReduced DNA binding affinity compared to 9-aminoacridine. tandfonline.com
Acridine-DNA conjugate with 2-methoxy-3-nitroacridineInduces rapid site-selective RNA cleavage, indicating strong interaction. acs.org
3-Nitro-9-aminoacridineAssociated with high antibacterial activity. oup.com

The insertion of an acridine molecule between DNA base pairs causes significant structural perturbations to the DNA double helix. farmaciajournal.com This intercalation necessitates the unwinding and lengthening of the DNA structure to accommodate the inserted molecule. researchgate.netnih.gov These conformational changes can include an increase in the distance between adjacent base pairs and a decrease in the helical twist angle at the intercalation site. Such structural alterations are fundamental to the biological effects of intercalating agents, as they can interfere with the binding of proteins involved in DNA replication, transcription, and repair. farmaciajournal.com Studies with acridine orange have shown that it can induce DNA denaturation and condensation in situ. nih.gov Furthermore, the binding of acridine derivatives can convert left-handed Z-form DNA back to a right-handed conformation, highlighting the profound impact these molecules have on DNA structure. researchgate.net

Enzyme Inhibition Mechanisms (e.g., Topoisomerases)

Beyond direct DNA binding, a crucial mechanism of action for many acridine derivatives is the inhibition of enzymes that modify DNA topology, most notably topoisomerases. mdpi.comrsc.orgmdpi.comnih.gov These enzymes are vital for managing the topological challenges that arise during DNA replication, transcription, and recombination. mdpi.com

Acridine derivatives are well-documented inhibitors of both topoisomerase I and topoisomerase II. mdpi.comnih.govcofc.educeon.rs Topoisomerase inhibitors are broadly classified into two categories: topoisomerase poisons and catalytic inhibitors. mdpi.commdpi.com

Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA, known as the "cleavage complex." This stabilization prevents the re-ligation of the DNA strand break, leading to an accumulation of toxic DNA lesions that can trigger cell death. mdpi.com Amsacrine (B1665488), a well-known acridine derivative, is a classic example of a topoisomerase II poison. rsc.orgceon.rs

Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic activity without stabilizing the cleavage complex. They might act by preventing the enzyme from binding to DNA or by blocking its DNA cleavage function. mdpi.com Some acridines have been shown to act as catalytic inhibitors of topoisomerase II. ceon.rs

The interaction of acridines with the topoisomerase-DNA complex is often facilitated by their prior intercalation into the DNA, which can alter the substrate recognized by the enzyme. ceon.rs

The specific substituents on the acridine ring modulate the efficiency and selectivity of topoisomerase inhibition. For instance, a series of 3,6,9-trisubstituted acridine derivatives showed potent inhibitory activity against both topoisomerase I and II. cofc.edu The presence of a nitro group, as in this compound, is a feature of some potent topoisomerase inhibitors. For example, a series of novel 3-nitroacridine-based derivatives were shown to have significant cell growth inhibition effects and were effective against lung cancer cell lines where amsacrine is not sufficiently active. researchgate.net These derivatives demonstrated similar inhibitory potential towards topoisomerase II as amsacrine. researchgate.net

Acridine Derivative ClassEnzyme TargetObserved EffectReference
Acridine–thiosemicarbazonesTopoisomerase IIαInhibition of DNA double-strand relaxation. mdpi.com
3,6,9-trisubstituted acridinesTopoisomerase I & IIComplete inhibition of Topo I and partial inhibition of Topo II at specific concentrations. cofc.edu
Amsacrine (m-AMSA)Topoisomerase IIStabilization of the enzyme-DNA cleavage complex (poison). rsc.orgceon.rs
3-nitroacridine derivativesTopoisomerase IISimilar inhibitory potential to amsacrine. researchgate.net
Tetra-acridinesTopoisomerase II & ProteasomeDual inhibition, suggesting multiple cellular targets. nih.gov

Other Molecular Target Interactions

The planar, polycyclic structure of acridine derivatives allows them to intercalate into nucleic acids and interact with various protein targets. The specific substituents on the acridine ring, such as the chloro, methoxy, and nitro groups in this compound, significantly modulate these interactions.

Acridine derivatives, when conjugated to oligonucleotides, can facilitate the site-selective activation and cleavage of RNA. nih.govacs.org This process is driven by a dual-mechanism approach. Firstly, the planar acridine moiety intercalates into the DNA-RNA heteroduplex, inducing conformational changes in the RNA backbone. acs.org This change is thought to position the 2'-hydroxyl group for an intramolecular attack on the adjacent phosphodiester bond. acs.org

Secondly, the acridine ring itself can act as an acid catalyst in the cleavage reaction. nih.govacs.org Studies comparing various acridine derivatives have shown a direct correlation between the acidity of the acridine and its ability to activate RNA. nih.gov The presence of an electron-withdrawing group, such as a nitro group at the 3-position, enhances this acid catalysis. nih.gov Conversely, the substituent at the 2-position, such as a methoxy group, can sterically influence the orientation of the intercalated acridine, optimizing it for catalysis. nih.gov For instance, research on related compounds demonstrated that 9-amino-2-isopropoxy-6-nitroacridine was a highly effective RNA activator due to the combined electronic and steric effects of its substituents. nih.gov

The table below summarizes the effect of different substituents on the RNA-activating ability of acridine-DNA conjugates, as demonstrated in related compounds.

Acridine Substituent(s)Relative RNA-Activating AbilityKey Factor(s)
9-amino-2-methoxy-6-nitroacridineHighHigh acidity (pKa = 8.8) from the nitro group enhances acid catalysis. nih.gov
9-amino-6-chloro-2-methoxyacridine (AMCA)ModerateLower acidity (pKa = 10.7) compared to the nitro-substituted analogue. nih.gov
9-amino-2,4-dimethoxy-6-chloroacridineAlmost NoneSteric hindrance from the additional methoxy group at the 4-position prevents favorable orientation. nih.gov
9-aminoacridine with nitro-group at 3-positionEnhancedThe electron-withdrawing nature of the 3-nitro group increases the acid-catalysis effect. nih.gov

This data is based on studies of related 9-aminoacridine derivatives and illustrates the principles applicable to this compound.

The acridine scaffold is a common feature in molecules designed to inhibit various enzymes critical to cell function, including protein kinases and telomerase. if-pan.krakow.pl Acridine derivatives are known to perturb the function of cancer cells by decreasing the activity of enzymes such as topoisomerases, telomerases, and cyclin-dependent kinases. nih.govif-pan.krakow.pl For example, some acridine derivatives have been identified as inhibitors of carbonic anhydrase isozymes and cyclin-dependent kinases. nih.gov

The potential for these interactions is linked to the ability of the planar acridine ring to bind to ATP-binding pockets in kinases or to intercalate into the nucleic acid components of enzymes like telomerase. ppm.edu.pl The nitro group on a compound like 9-Chloro-3-nitroacridine may sterically hinder ATP-binding pockets in kinases. Furthermore, research into related compounds, such as 9-anilinoacridines, has led to the discovery of derivatives that act as dual inhibitors of VEGFR-2 and Src, which are both protein kinases. researchgate.net The potential for telomerase inhibition has also been noted for nitroacridine (B3051088) derivatives like 9-chloro-1-nitroacridine. ppm.edu.pl

Role of Acridines as Probes and Catalysts in Biochemical Systems

Beyond direct inhibition, acridines serve as versatile tools in biochemical research, acting as catalysts and forming the basis for molecular probes designed for specific recognition tasks. mostwiedzy.plrsc.org

As established in the context of RNA activation, the acridine nucleus can function as an effective acid catalyst. nih.govacs.org This catalytic activity is directly linked to the electronic properties of the substituents on the acridine ring system. A clear linear relationship has been demonstrated between the acidity (pKa) of the acridine derivative and the rate constant of RNA activation. nih.gov

The introduction of an electron-withdrawing nitro group at the 3-position significantly increases the acidity of the acridine, thereby enhancing its catalytic efficiency. nih.gov This principle suggests that this compound would be an effective acid catalyst in similar biochemical systems. The amino group at the 9-position in related studied compounds is also noted to be essential for modulating the acidity of the acridine ring. nih.gov

The acridine scaffold is a foundational structure for designing conjugates that can recognize and bind to specific molecular targets. rsc.org By attaching other chemical moieties—such as oligonucleotides, peptides, or carbohydrates—to the acridine core, researchers can create hybrid molecules with high specificity. nih.govnih.govmostwiedzy.pl

A primary example is the conjugation of acridines to DNA oligonucleotides to achieve sequence-specific recognition and cleavage of target RNA molecules. nih.govacs.org Another strategy involves creating conjugates with peptides; for instance, 1-nitroacridine has been conjugated with retrotuftsin to enhance its biological activity. nih.gov The synthesis of glyco- and amino-conjugates from acridine derivatives has also been explored to create molecules with novel properties. mostwiedzy.pl

This design principle is further exemplified by the synthesis of antimalarial agents, where the 4-amino-2-methoxyacridyl framework was used as an alternative to a quinoline (B57606) ring system, and various side chains were attached to modulate the compound's properties and target specificity. sci-hub.ru The structure-activity relationship is critical, as the nature and position of substituents, as well as the linker used to attach the conjugate moiety, significantly influence the final conjugate's cytotoxicity and target-binding capability. rsc.org

Future Research Directions for the Chemical Compound

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The current synthesis of 9-Chloro-2-methoxy-3-nitroacridine and related acridine (B1665455) derivatives often involves multi-step processes that can be laborious and yield modest results. rsc.org A primary avenue for future research is the development of more efficient and selective synthetic methodologies.

One established route to a related compound, 9-chloro-3-nitroacridine, involves the Ullmann condensation of o-chlorobenzoic acid with an appropriate aniline (B41778), followed by cyclization with phosphorus oxychloride (POCl3). Recent advancements have explored using phosphorus pentoxide (P2O5) in polyphosphoric acid (PPA) for the cyclization step, which has shown to reduce reaction times and increase yields. Future work could focus on optimizing these conditions further, perhaps through microwave-assisted synthesis or the use of novel catalytic systems to improve reaction kinetics and minimize the use of harsh reagents. rsc.org

Future research should also investigate alternative starting materials and reaction cascades that could lead to the desired product in fewer steps and with greater atom economy. The development of one-pot syntheses would be a particularly valuable contribution to the field. dtu.dk

Advanced Mechanistic Studies of Chemical Reactivity and Regioselectivity

The reactivity of the acridine core is significantly influenced by its substituents. The electron-withdrawing nitro group and the chloro atom at the C-9 position are particularly important in dictating the compound's chemical behavior. clockss.orgpsu.edu

Future research should employ advanced spectroscopic and kinetic studies to elucidate the mechanisms of key reactions involving this compound. For example, a detailed investigation into the nucleophilic aromatic substitution (SNAr) at the 9-position is crucial. While it is known that electron-withdrawing groups promote this reaction, a quantitative understanding of the electronic and steric effects of the methoxy (B1213986) and nitro groups on the reaction rate and regioselectivity is still needed. clockss.org

Competition experiments, similar to those used to determine the relative reactivities of other acridine derivatives, could provide valuable insights. psu.edu Furthermore, studying the hydrolysis of this compound under various pH conditions can reveal the role of the protonated acridinium (B8443388) ion as the reactive species. doi.org The influence of the nitro group on the reactivity of the C-9 position is a key area for investigation, as it has been shown to significantly increase reactivity in related systems. rsc.org

Development of New Computational Models for Predictive Analysis

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should focus on developing and validating new computational models specifically for acridine derivatives like this compound.

Density Functional Theory (DFT) has been successfully used to study the reactivity of acridines and can be employed to calculate activation energies and reaction energies for various transformations. psu.edu These calculations can help in understanding the factors that influence the reaction mechanism and in predicting the relative reactivities of different derivatives. psu.edu

Future models could incorporate more sophisticated solvent models to better simulate reaction conditions. psu.edu Furthermore, developing quantitative structure-activity relationship (QSAR) models could help in predicting the biological activity of new derivatives based on their calculated molecular descriptors. These predictive models would be invaluable in the rational design of novel acridine-based compounds with desired properties. researchgate.net

Elucidation of Detailed Molecular Interaction Profiles in Complex Biological Environments (mechanistic focus)

The planar structure of the acridine ring allows it to intercalate with biological macromolecules, a property that is central to the biological activity of many acridine derivatives. rsc.orgresearchgate.net Future research should aim to elucidate the detailed molecular interactions of this compound in complex biological environments, with a focus on the underlying mechanisms.

Molecular docking studies can provide initial insights into how this compound might bind to biological targets such as DNA or enzymes like topoisomerases. researchgate.netjofamericanscience.org However, these studies should be complemented by experimental techniques such as X-ray crystallography or NMR spectroscopy to obtain high-resolution structural information of the compound bound to its target.

Understanding the role of each substituent in the binding process is critical. For example, the methoxy group has been shown to contribute to favorable interactions with the active sites of enzymes. rsc.org The nitro group's influence on the electronic properties of the acridine ring can also significantly affect its binding affinity and selectivity. acs.org Investigating how these interactions translate into specific biological effects, such as the inhibition of RNA synthesis or topoisomerase activity, will be a key area of future research. researchgate.netoup.com

Design of Next-Generation Acridine Scaffolds Based on Structure-Reactivity and Structure-Interaction Insights

The knowledge gained from the aforementioned research areas will pave the way for the rational design of next-generation acridine scaffolds with tailored properties. By understanding the structure-reactivity and structure-interaction relationships, it will be possible to design new molecules with enhanced efficiency, selectivity, and desired biological activities.

For example, by modifying the substituents on the acridine ring, it may be possible to fine-tune the compound's reactivity and its affinity for specific biological targets. mostwiedzy.pl The synthesis of hybrid molecules, where the acridine scaffold is linked to other pharmacologically active moieties, represents a promising strategy for developing novel therapeutic agents. researchgate.net

Future design efforts could focus on creating derivatives with improved pharmacokinetic properties or reduced off-target effects. The development of fluorescently labeled or biotinylated derivatives could also serve as valuable tools for studying the compound's mechanism of action in vitro and in vivo. nih.gov The ultimate goal is to leverage the unique properties of the this compound scaffold to create novel compounds with significant potential in various scientific and technological fields.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 9-Chloro-2-methoxy-3-nitroacridine and its derivatives?

The synthesis of acridine derivatives like this compound often involves the Friedländer reaction , a one-pot condensation of 2-aminophenol derivatives with ketones or aldehydes under acidic catalysis. For example, microwave-assisted synthesis using trifluoroacetic acid (TFA) as a catalyst has been reported to achieve high yields (>90%) in short reaction times (e.g., 2 minutes) . This method is favored for its scalability and compatibility with nitro and chloro substituents, which are critical for bioactivity .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and aromatic proton environments (e.g., distinguishing methoxy protons at δ ~3.9 ppm) .
  • Elemental analysis (e.g., CHN analysis) to verify purity and stoichiometry, with deviations <0.3% considered acceptable .
  • Mass spectrometry for molecular ion confirmation, particularly for nitro- and chloro-substituted acridines, which often exhibit characteristic fragmentation patterns .

Q. What standard biological assays are used for initial screening of this compound derivatives?

  • Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis (Mtb) H37Rv, performed in 96-well U-bottom microplates following Clinical and Laboratory Standards Institute (CLSI) guidelines. Neutral pH media is recommended to avoid false positives due to compound precipitation .
  • Cytotoxicity screening using murine macrophage cell lines (e.g., J774) to assess selectivity indices (e.g., IC50 >50 µg/mL indicates low toxicity) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives while minimizing byproduct formation?

  • Microwave irradiation reduces reaction times and improves regioselectivity. For example, TFA-catalyzed reactions at 80°C for 2 minutes achieve >90% yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-substituted intermediates, while ethanol trituration aids in purification .
  • Substituent tuning : Electron-withdrawing groups (e.g., nitro) at the 3-position stabilize the acridine core, reducing side reactions .

Q. What in vitro assays are recommended for evaluating the antimycobacterial activity of this compound derivatives against drug-resistant strains?

  • Low-Oxygen Recovery Assay (LORA) : Evaluates activity against non-replicating Mtb under anaerobic conditions. Compounds like this compound derivatives show MIC values 2–4× higher in hypoxia, indicating oxygen-dependent bioactivity .
  • Minimum Bactericidal Concentration (MBC) testing : Compounds with MBC/MIC ratios ≤4 are considered bactericidal. For example, derivative 9 (50 µg/mL MBC) demonstrated complete eradication of Mtb H37Rv in colony-forming unit (CFU) counts .

Q. How does the substitution pattern on the acridine core influence DNA intercalation efficiency and subsequent biological activity?

  • Planar aromatic systems : The nitro group at position 3 enhances DNA intercalation by increasing hydrophobicity and π-π stacking with base pairs, as shown in molecular docking studies .
  • Chloro and methoxy substituents : Position 9-chloro and 2-methoxy groups improve membrane permeability and reduce electrostatic repulsion with DNA’s phosphate backbone, as evidenced by enhanced MIC values (e.g., 0.78 µg/mL for Mtb H37Rv) .

Q. How should researchers interpret contradictory MIC data obtained under aerobic vs. anaerobic conditions for acridine derivatives?

  • Mechanistic insights : Higher MICs under anaerobic conditions (e.g., 25 µg/mL vs. 6.25 µg/mL aerobically) suggest oxygen-dependent mechanisms, such as redox cycling or ROS generation. LORA data can clarify whether compounds target replicating vs. persistent bacteria .
  • Statistical validation : Use Z’-factor analysis (>0.5 indicates robust assay performance) to rule out technical variability. For example, 0.17 mM amikacin controls in Mtb assays showed 30–80% inhibition, confirming assay reliability .

Methodological Notes

  • Data interpretation : For compounds with inconsistent intracellular vs. extracellular activity (e.g., derivative 13), combine macrophage infection models with transcriptomic profiling to identify host-pathogen interactions .
  • Structure-Activity Relationship (SAR) : Prioritize derivatives with IC50 values <100 µM in cytotoxicity assays and >3-log CFU reduction in intracellular Mtb models for lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.